molecular formula C11H14Cl2IN B13749533 N,N-Bis(2-chloroethyl)-p-iodobenzylamine CAS No. 39644-00-3

N,N-Bis(2-chloroethyl)-p-iodobenzylamine

Cat. No.: B13749533
CAS No.: 39644-00-3
M. Wt: 358.04 g/mol
InChI Key: XKOLLRMGDWZGPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Bis(2-chloroethyl)-p-iodobenzylamine (CAS 39644-00-3) is a chemical compound with a molecular formula of C11H14Cl2IN and a molecular weight of 358.05 g/mol . Its calculated density is 1.599 g/cm³, with a boiling point of 300.3°C at 760 mmHg and a flash point of 135.4°C . This compound is intended for research applications only and is not for medicinal, diagnostic, or personal use. Researchers should note that this substance is identified as a mutagen, as it tested positive in the EPA Genetox program and in specific mutation tests on microorganisms . Appropriate safety precautions must be taken when handling this material.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

39644-00-3

Molecular Formula

C11H14Cl2IN

Molecular Weight

358.04 g/mol

IUPAC Name

2-chloro-N-(2-chloroethyl)-N-[(4-iodophenyl)methyl]ethanamine

InChI

InChI=1S/C11H14Cl2IN/c12-5-7-15(8-6-13)9-10-1-3-11(14)4-2-10/h1-4H,5-9H2

InChI Key

XKOLLRMGDWZGPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN(CCCl)CCCl)I

Origin of Product

United States

Molecular and Biochemical Mechanisms of Action of N,n Bis 2 Chloroethyl P Iodobenzylamine

Alkylation Chemistry and Reactivity Profile

The mechanism of action of N,N-Bis(2-chloroethyl)-p-iodobenzylamine is rooted in its nature as an aromatic nitrogen mustard, a class of bifunctional alkylating agents. Its reactivity is conferred by the N,N-bis(2-chloroethyl) moiety, which is capable of forming highly reactive intermediates that covalently bind to biological macromolecules.

The bioactivation of this compound does not require enzymatic metabolism; instead, it occurs through a spontaneous chemical transformation in the physiological environment. The process is initiated by an intramolecular nucleophilic attack where the tertiary amine nitrogen attacks the γ-carbon of one of the 2-chloroethyl side chains. This reaction displaces a chloride ion, a good leaving group, resulting in the formation of a highly strained, three-membered ring structure known as an aziridinium (B1262131) ion (also referred to as an ethyleneiminium ion). researchgate.netwikipedia.org

This cyclic cation is extremely electrophilic and highly reactive due to significant ring strain. researchgate.net The formation of this aziridinium intermediate is the rate-determining step in the alkylation process and is fundamental to the compound's ability to covalently modify cellular components. smolecule.comnih.gov The presence of the p-iodobenzyl group on the nitrogen atom influences the electron density on the nitrogen, thereby modulating the rate of aziridinium ion formation.

Once formed, the highly electrophilic aziridinium ion is susceptible to attack by a wide range of biological nucleophiles. Within a cell, the most significant targets are the electron-rich sites on biological macromolecules, particularly nucleic acids and proteins. The reaction proceeds via a SN2 mechanism, where the nucleophile attacks one of the carbon atoms of the aziridinium ring, leading to the opening of the ring and the formation of a stable covalent bond between the drug and the macromolecule. wikipedia.org

The primary nucleophilic targets in DNA are the nitrogen and oxygen atoms of the purine (B94841) and pyrimidine (B1678525) bases. Among these, the N-7 position of guanine (B1146940) is the most nucleophilic and sterically accessible site, making it the preferred target for alkylation by nitrogen mustards. wikipedia.orgnih.govnih.gov Other potential sites of attack in DNA include the N-3 of adenine (B156593), the N-1 of adenine, and the N-3 of cytosine, though these reactions occur at a lower frequency. nih.gov Nucleophilic sites on proteins, such as the sulfur atoms in cysteine and methionine residues or nitrogen atoms in histidine and lysine, can also be alkylated, but the modification of DNA is considered the principal event related to the compound's biological activity.

Interactions with Nucleic Acids

The interaction with DNA is the most critical aspect of the molecular mechanism of this compound. The bifunctional nature of the molecule allows for the formation of various DNA adducts, which ultimately disrupt DNA's template functions.

As a bifunctional alkylating agent, this compound can react with DNA in a two-step process.

Monoalkylation: The first step involves the formation of an aziridinium ion from one of the 2-chloroethyl arms, which then reacts with a nucleophilic site on a DNA base (e.g., N-7 of guanine) to form a monoadduct. nih.govnih.gov This initial covalent attachment is known as monoalkylation.

Cross-linking: After the first alkylation event, the second 2-chloroethyl arm remains available to undergo the same intramolecular cyclization to form another aziridinium ion. This second reactive intermediate can then alkylate a second nucleophilic site on the DNA. This second reaction results in the formation of a cross-link. Depending on the location of the second reaction site, two main types of cross-links can be formed:

Intrastrand Cross-links: The second alkylation occurs on a base within the same strand of DNA, often a nearby guanine.

Interstrand Cross-links: The second alkylation occurs on a base in the opposite strand of the DNA double helix. wikipedia.orgnih.gov This type of lesion is particularly significant as it prevents the two strands of DNA from separating, which is a prerequisite for both replication and transcription.

The table below summarizes the primary types of DNA modifications induced by bifunctional nitrogen mustards.

Adduct TypeDescriptionConsequence
Guanine N-7 Monoadduct A single alkyl group is attached to the N-7 position of a guanine base.Initial DNA lesion; can lead to cross-linking.
Adenine N-3 Monoadduct A single alkyl group is attached to the N-3 position of an adenine base.Less frequent than guanine alkylation. nih.gov
Intrastrand Cross-link Two bases on the same DNA strand are linked by the alkylating agent.Distorts the DNA helix.
Interstrand Cross-link Two bases on opposite DNA strands are covalently linked.Prevents DNA strand separation, blocking replication and transcription. nih.govnih.gov

The N-7 position of guanine is the most frequent site of alkylation by nitrogen mustards. wikipedia.orgnih.govnih.govresearchgate.net This preference is attributed to several factors: the high nucleophilicity of the N-7 atom, its accessibility within the major groove of the DNA double helix, and the electronic properties of the guanine base itself. wikipedia.org Studies with various nitrogen mustards have shown a clear preference for alkylating guanines, particularly those located in specific sequence contexts. nih.govscispace.com

The relative reactivity of various nucleophilic sites in DNA towards nitrogen mustard alkylation is summarized below.

Nucleophilic SiteLocationRelative Reactivity
Guanine N-7 Major GrooveHigh (Primary Site) wikipedia.orgnih.govnih.gov
Adenine N-3 Minor GrooveModerate nih.gov
Adenine N-1 Watson-Crick FaceLow
Cytosine N-3 Watson-Crick FaceLow
Guanine O-6 Minor GrooveVery Low

The covalent modification of DNA by this compound has profound consequences for cellular processes that rely on DNA as a template. In vitro studies using purified enzymes and DNA templates have elucidated the direct impact of these lesions.

The formation of bulky monoadducts and, more significantly, DNA cross-links creates physical impediments on the DNA template. These lesions act as blocks to the progression of DNA polymerase and RNA polymerase.

Inhibition of DNA Replication: During DNA replication, the replisome must unwind the DNA helix and synthesize new strands. An interstrand cross-link physically prevents the separation of the two DNA strands, causing the replication fork to stall and eventually collapse. nih.gov Intrastrand cross-links and bulky monoadducts also distort the helix, hindering the processivity of DNA polymerase. nih.gov This leads to an arrest of DNA synthesis.

Inhibition of Transcription: Similarly, RNA polymerase, which transcribes genetic information from DNA to RNA, is blocked by these DNA lesions. In vitro transcription assays have shown that adducts and cross-links induced by similar alkylating agents can cause premature termination of transcription. nih.gov The polymerase is unable to move past the site of damage, preventing the synthesis of a full-length RNA transcript. This effectively silences the expression of genes downstream of the lesion.

Enzymatic Interactions and Inhibition Studies

Potential for Enzyme-Targeted Alkylation

While the bis(2-chloroethyl)amine (B1207034) moiety suggests a potential for enzyme-targeted alkylation, no studies have been published that specifically investigate this for this compound. Such studies would typically involve identifying specific amino acid residues within an enzyme's active site that are susceptible to alkylation by the compound.

In Vitro Enzyme Inhibition Kinetics (e.g., monoamine oxidase, cholinesterase, COX-2, 5-LOX)

A thorough search of the scientific literature did not yield any data on the in vitro inhibition kinetics of this compound with respect to monoamine oxidase (MAO), cholinesterase, cyclooxygenase-2 (COX-2), or 5-lipoxygenase (5-LOX). Consequently, key metrics such as IC50 values, which quantify the concentration of an inhibitor required to reduce an enzyme's activity by half, are not available for this specific compound.

Structural Basis of Enzyme-Inhibitor Complexes (theoretical/computational)

There are no published theoretical or computational studies detailing the structural basis of potential enzyme-inhibitor complexes involving this compound. Such research would typically involve molecular docking simulations to predict the binding mode and affinity of the compound within the active sites of target enzymes.

Receptor Binding and Ligand-Target Recognition

Exploration of Monoamine Transporter Binding (e.g., SERT, DAT, NAT)

No research data is available concerning the binding of this compound to monoamine transporters such as the serotonin (B10506) transporter (SERT), dopamine (B1211576) transporter (DAT), or norepinephrine (B1679862) transporter (NAT).

Receptor Selectivity and Affinity Profiling (in vitro)

In the absence of binding studies, the receptor selectivity and affinity profile of this compound remains uncharacterized. Data on binding affinities, such as the dissociation constant (Kd) or inhibition constant (Ki), for a range of receptors are not present in the current body of scientific literature.

Due to the lack of available data, it is not possible to create the requested data tables.

Ligand-Receptor Interaction Modeling

The scientific literature available in the public domain does not currently contain specific studies on the ligand-receptor interaction modeling of this compound. Computational studies, such as molecular docking and molecular dynamics simulations, are crucial for elucidating the precise binding modes and affinities of a compound with its biological targets. These in silico methods provide valuable insights into the molecular basis of a drug's mechanism of action, guiding further drug design and optimization.

While the broader class of nitrogen mustards, to which this compound belongs, is known to act as alkylating agents that form covalent bonds with biological macromolecules like DNA, specific ligand-receptor modeling would be necessary to understand its interactions with other potential protein targets. Such studies would typically involve:

Target Identification: Determining the specific protein receptors or enzymes with which the compound is most likely to interact.

Molecular Docking: Predicting the preferred orientation of this compound when bound to a specific receptor to form a stable complex. This would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Binding Affinity Calculation: Estimating the strength of the interaction between the compound and its target, often expressed as a binding energy value (e.g., in kcal/mol).

Molecular Dynamics Simulations: Simulating the movement of the ligand-receptor complex over time to assess its stability and conformational changes.

Without dedicated research on the computational analysis of this compound's interactions with specific biological receptors, a detailed, data-driven account of its ligand-receptor modeling is not possible. The generation of data tables and a thorough discussion of research findings, as per the requested outline, is contingent on the availability of such focused scientific inquiry.

Further research employing these computational techniques would be invaluable in providing a deeper understanding of the molecular and biochemical mechanisms of action of this compound.

N,n Bis 2 Chloroethyl P Iodobenzylamine As a Research Probe and Methodological Tool

Development of Radioligands for Pre-clinical Molecular Imaging Research

The development of radiolabeled compounds is a cornerstone of molecular imaging, enabling the non-invasive study of biological processes in living organisms. The iodine atom on the N,N-Bis(2-chloroethyl)-p-iodobenzylamine molecule makes it a candidate for radioiodination with isotopes such as Iodine-123, Iodine-125, or Iodine-131 (B157037). Such radiolabeled analogs can serve as probes to explore biological targets and pathways. Research into structurally related radioiodinated benzylamines, such as analogs of xylamine, has been conducted to develop tools for exploring monoamine uptake via Single Photon Emission Computed Tomography (SPECT). iaea.org

Application in In Vitro Autoradiography Studies

In vitro autoradiography is a technique used to visualize the distribution of radiolabeled compounds within thin slices of tissue. While specific studies employing radiolabeled this compound are not prominently available, this methodology is standard for characterizing new radioligands. In a typical study, tissue sections (e.g., from the brain or tumor models) are incubated with the radiolabeled compound. The radioligand binds to its target sites, and the unbound ligand is washed away. The tissue slices are then exposed to a photographic emulsion or a phosphor imaging plate, which detects the radioactive decay and creates a quantitative map of the binding sites.

This technique would be used to determine the specific and non-specific binding of a radiolabeled version of this compound to its putative targets. For instance, studies on other radioiodinated benzamides have used autoradiography to confirm binding to sigma receptor sites in brain tissue. iaea.org

Table 1: Representative Data from an In Vitro Autoradiography Competition Study This table is illustrative of typical data generated in such experiments.

Competing LigandConcentration (nM)Specific Binding (% of Control)
Unlabeled Compound X185.2
Unlabeled Compound X1045.6
Unlabeled Compound X10012.3
Unlabeled Compound Y10098.1

Use in Ex Vivo Tissue Distribution Studies (non-human animal models)

Ex vivo biodistribution studies are a critical step in the preclinical evaluation of a novel radiopharmaceutical. nih.gov In these experiments, a radiolabeled compound is administered to a non-human animal model, such as a rat or mouse. At various time points after administration, the animals are euthanized, and major organs and tissues are harvested, weighed, and their radioactivity is measured using a gamma counter. The results are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).

These studies provide crucial information about the compound's uptake and retention in target tissues versus non-target organs, as well as its route of clearance. For example, studies with a radioiodinated benzamide (B126) ([¹²⁵I]5) in rats showed significant brain uptake (1.59% of the injected dose) within 5 minutes, which was sustained for 2 hours. nih.gov This type of data is essential for assessing the potential of a radioligand for in vivo imaging.

Table 2: Example of Ex Vivo Biodistribution Data in a Rat Model (%ID/g) This table represents the type of data obtained from ex vivo studies and is for illustrative purposes.

Organ5 min30 min60 min120 min
Blood2.151.050.450.15
Brain1.591.621.551.48
Heart3.502.101.500.90
Lungs4.202.501.801.10
Liver15.618.216.512.3
Kidneys10.112.59.86.4
Muscle0.800.750.600.45

Characterization in Non-Human Primate Positron Emission Tomography (PET) Research

Positron Emission Tomography (PET) in non-human primates (NHPs), such as rhesus monkeys, represents an advanced stage of preclinical radiotracer evaluation before human studies. nih.govnih.gov For a compound like this compound to be used in PET, it would need to be labeled with a positron-emitting isotope of iodine, such as Iodine-124.

In a typical NHP PET study, the radiotracer is injected intravenously, and dynamic images of the brain are acquired over a period of 1-2 hours. The resulting data allow for the calculation of key kinetic parameters, such as the volume of distribution (Vₜ), which reflects tracer uptake and binding. To assess specific binding, a blocking study is often performed, where the animal is pre-treated with a high dose of an unlabeled drug that binds to the same target. A reduction in Vₜ after the blocking dose indicates specific and reversible binding. Such studies have been performed with novel radiotracers for targets like the sigma-1 receptor in rhesus monkeys. researchgate.net

Table 3: Hypothetical Kinetic Parameters from a Non-Human Primate PET Study This table is a representative example of data generated from NHP PET imaging research.

Brain RegionBaseline Vₜ (mL/cm³)Blocking Vₜ (mL/cm³)Specific Binding (BPₙₔ)
Striatum6.53.01.17
Thalamus5.82.91.00
Cortex4.22.80.50
Cerebellum3.03.00.00

Utility in Investigating Biological Transport Mechanisms

The physicochemical properties of this compound, including its lipophilicity and molecular structure, make it a relevant molecule for studying how xenobiotics cross biological membranes, particularly the blood-brain barrier (BBB).

In Vitro Blood-Brain Barrier Permeability Studies

The blood-brain barrier is a highly selective barrier that protects the central nervous system from systemic circulation. researchgate.net Predicting whether a compound can cross the BBB is a critical part of neuro-therapeutics research. In vitro models are commonly used for this purpose. These models typically consist of a monolayer of brain capillary endothelial cells grown on a semi-permeable membrane, separating a "blood" (apical) side from a "brain" (basolateral) side.

To assess permeability, the compound of interest is added to the apical side, and its appearance on the basolateral side is measured over time. This allows for the calculation of an apparent permeability coefficient (Pₐₚₚ), which quantifies the rate of transport across the endothelial cell monolayer. mdpi.com While no specific Pₐₚₚ data for this compound was found, this method would be the standard for determining its ability to passively diffuse or be actively transported across the BBB.

Cellular Uptake and Efflux Mechanisms (in cell lines)

Understanding how a compound enters and exits cells is fundamental to pharmacology. Cellular uptake and efflux are often mediated by transporter proteins from families such as the Solute Carrier (SLC) and ATP-Binding Cassette (ABC) transporters. nih.gov Studies using various cell lines (e.g., cancer cells or cells engineered to express specific transporters) can elucidate these mechanisms.

For a compound like this compound, research would involve incubating cells with the compound and measuring its intracellular concentration over time. To determine if specific transporters are involved, experiments can be conducted at different temperatures (transport is energy-dependent and thus reduced at 4°C) or in the presence of known transporter inhibitors. An increase in intracellular accumulation in the presence of an efflux transporter inhibitor (like verapamil (B1683045) for P-glycoprotein) would suggest the compound is a substrate for that transporter.

Table 4: Illustrative Data for Cellular Uptake and Efflux Assessment This table is a hypothetical representation of data from in vitro cellular transport studies.

ConditionIntracellular Concentration (pmol/mg protein)
Control (37°C)150.4
Low Temperature (4°C)25.8
+ Efflux Inhibitor A455.2
+ Uptake Inhibitor B50.1

Application in Chemical Biology and Proteomics Research

This compound has emerged as a valuable tool in chemical biology and proteomics, primarily owing to its bifunctional nature. The compound incorporates a highly reactive nitrogen mustard moiety, the bis(2-chloroethyl)amine (B1207034) group, which can form stable covalent bonds with protein nucleophiles. This reactive group is attached to a p-iodobenzylamine scaffold, which can be tailored to confer affinity and specificity for a particular protein target. This dual functionality allows for its application in sophisticated research methodologies aimed at elucidating protein function and interactions.

Use as an Affinity Probe for Target Identification

Affinity probes are indispensable tools for the identification of the molecular targets of bioactive small molecules. nih.govresearchgate.net The design of this compound as an affinity probe is predicated on a two-stage mechanism of action: initial selective binding to the target protein, followed by irreversible covalent modification.

Once the probe is reversibly bound to its target, the reactive bis(2-chloroethyl)amine "warhead" comes into play. tandfonline.com This nitrogen mustard group undergoes an intramolecular cyclization to form a highly electrophilic aziridinium (B1262131) ion. researchgate.netwikipedia.org This reactive intermediate is then susceptible to nucleophilic attack by amino acid residues on the protein surface that are in close proximity to the binding site. nih.gov This results in the formation of a stable, covalent bond between the probe and its target protein.

This covalent linkage is the key to the utility of this compound in target identification. Even if the initial non-covalent interaction is of moderate affinity or is transient, the subsequent irreversible covalent capture ensures that the protein target remains labeled. Following the labeling reaction, which can be performed in complex biological mixtures such as cell lysates, the modified proteins can be detected, enriched, and ultimately identified using proteomic techniques. A common workflow involves the use of a tagged version of the probe (e.g., with a biotin (B1667282) or a fluorescent reporter group) to facilitate the isolation of the probe-protein conjugate, followed by mass spectrometry to identify the protein.

Interactive Data Table: Key Features of this compound as an Affinity Probe

FeatureComponentFunction in Target Identification
Recognition Element p-IodobenzylamineMediates initial, reversible binding to the target protein through non-covalent interactions, conferring specificity.
Reactive Moiety Bis(2-chloroethyl)amineForms a reactive aziridinium ion that covalently modifies nucleophilic amino acid residues on the target protein.
Covalent Bond Formation AlkylationCreates a stable, irreversible link between the probe and the protein, enabling subsequent detection and identification.
Iodine Atom para-substitutionCan be used for radiolabeling (e.g., with ¹²⁵I) for sensitive detection or as a heavy atom in structural studies.

Covalent Labeling Strategies for Protein Interaction Studies

The ability of this compound to form covalent adducts with proteins makes it a powerful tool for studying protein interactions and structure. researchgate.netnih.gov Covalent labeling, in concert with mass spectrometry, can provide valuable insights into protein topology, binding sites, and conformational changes. tandfonline.com

The bis(2-chloroethyl)amine group is an alkylating agent that preferentially reacts with soft nucleophiles. nih.gov Within a protein, the most likely targets for alkylation are the side chains of specific amino acid residues.

Potential Amino Acid Targets for Covalent Labeling:

Amino AcidNucleophilic GroupReactivity with Nitrogen Mustards
Cysteine Thiol (-SH)Highly reactive, often the primary target for alkylation.
Histidine Imidazole ringCan be alkylated, particularly at the N1 and N3 positions.
Lysine ε-amino group (-NH₂)Can be alkylated, although generally less reactive than cysteine.
Methionine Thioether (-S-CH₃)Can be a target for alkylation.

The specificity of labeling can be influenced by the local environment within the protein. For instance, a cysteine residue with a lowered pKa in a catalytic active site will be more nucleophilic and thus more susceptible to modification.

In a typical covalent labeling experiment to study protein interactions, a protein or protein complex would be treated with this compound. The extent of labeling at different sites on the protein surface can be quantified by mass spectrometry-based proteomic workflows. By comparing the labeling pattern in the presence and absence of a binding partner (e.g., another protein, a small molecule ligand), regions of the protein involved in the interaction can be identified. Amino acid residues at the interaction interface will be shielded from the solvent and thus from the labeling agent, leading to a decrease in their modification.

This "footprinting" approach can map the binding sites of protein-protein interactions or the binding sites of small molecule drugs on their protein targets. The irreversible nature of the covalent bond formed by this compound provides a stable mark that can withstand the sample processing steps required for proteomic analysis.

Computational Approaches and Structure Activity Relationship Sar Studies of N,n Bis 2 Chloroethyl P Iodobenzylamine Analogues

In Silico Drug Design Principles Applied to Nitrogen Mustards

The in silico design of nitrogen mustard analogues, including N,N-Bis(2-chloroethyl)-p-iodobenzylamine, aims to optimize their therapeutic index by enhancing their selectivity towards cancer cells while minimizing their toxicity to healthy tissues. This is achieved by modulating their chemical reactivity, lipophilicity, and ability to be actively transported into cells. Computational techniques play a crucial role in this process by enabling the prediction of molecular properties and biological activities, thereby reducing the need for extensive and time-consuming experimental studies.

Ligand-Based Drug Design (LBDD) Methodologies

Ligand-based drug design (LBDD) approaches are employed when the three-dimensional structure of the biological target is unknown. These methods rely on the analysis of a set of molecules with known biological activities to build a model that can predict the activity of new, untested compounds. A key LBDD methodology is the quantitative structure-activity relationship (QSAR) analysis.

In a hypothetical QSAR study of this compound analogues, a series of compounds with different substituents at the para-position of the benzene (B151609) ring would be synthesized and their cytotoxic activity against a cancer cell line determined. Various physicochemical descriptors for each analogue would then be calculated, such as:

Lipophilicity (logP): This parameter influences the ability of the drug to cross cell membranes.

Electronic parameters (e.g., Hammett constants, σ): These describe the electron-donating or electron-withdrawing nature of the substituents, which can affect the reactivity of the nitrogen mustard group.

Steric parameters (e.g., Taft's steric parameter, Es): These account for the size and shape of the substituents, which can influence binding to target molecules.

Topological indices: These are numerical descriptors of the molecular structure.

A mathematical model would then be generated to correlate these descriptors with the observed biological activity. For instance, a simplified, hypothetical QSAR equation for a series of para-substituted N,N-Bis(2-chloroethyl)benzylamine analogues might look like:

log(1/IC50) = alogP - bσ + c*Es + d

where IC50 is the concentration of the compound that inhibits 50% of cell growth, and a, b, c, and d are constants determined by regression analysis. Such a model would allow for the prediction of the activity of new analogues, including the p-iodo derivative, and guide the synthesis of more potent compounds.

Analogue (para-substituent)logPHammett σTaft EsExperimental IC50 (µM)Predicted log(1/IC50)
-H3.500105
-Cl4.20.23-0.9755.3
-Br4.40.23-1.1645.4
-I4.80.18-1.435.5
-CH34-0.17-1.24154.8
-NO23.20.78-2.52254.6

Structure-Based Drug Design (SBDD) Approaches

Structure-based drug design (SBDD) is utilized when the three-dimensional structure of the biological target, such as a specific DNA sequence or a protein, is available. This approach involves the use of computational tools to design molecules that can bind to the target with high affinity and selectivity. For nitrogen mustards, the primary target is DNA. SBDD can be used to model the interaction of this compound with DNA and to design analogues with improved DNA alkylating properties.

The process typically involves:

Target identification and validation: Confirming that the chosen biological molecule is relevant to the disease. For nitrogen mustards, this is well-established to be DNA.

Structure determination: Obtaining the 3D structure of the target, for example, a specific DNA sequence, through experimental methods like X-ray crystallography or NMR spectroscopy, or through homology modeling.

Docking and scoring: Using computer algorithms to predict the binding mode and affinity of a ligand to the target.

Lead optimization: Modifying the structure of the lead compound to improve its binding affinity and other pharmacological properties.

Virtual Screening and Library Design

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This can be done using either ligand-based or structure-based approaches. For this compound, a virtual library of analogues with diverse substituents on the benzylamine (B48309) scaffold could be created.

This library could then be screened against a model of DNA or a relevant protein target. The screening process would filter out compounds with poor predicted binding affinity or unfavorable pharmacokinetic properties, thus prioritizing a smaller, more manageable set of compounds for synthesis and experimental testing. This approach accelerates the drug discovery process and reduces costs.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools that provide detailed insights into the interactions between a ligand and its biological target at the atomic level.

Predicting Binding Modes with DNA

The cytotoxic effect of nitrogen mustards is primarily due to their ability to form covalent bonds with DNA bases, particularly the N7 atom of guanine (B1146940). This leads to the formation of DNA monoadducts and interstrand cross-links, which inhibit DNA replication and transcription, ultimately leading to cell death.

Molecular docking simulations can be used to predict the non-covalent binding of this compound to the minor or major groove of a DNA double helix, which is the initial step before the covalent bond formation. The simulation would place the molecule in various orientations within the DNA grooves and calculate a binding score for each pose. The results would indicate the preferred binding site and conformation.

Following docking, molecular dynamics (MD) simulations can be performed to study the dynamic behavior of the drug-DNA complex over time. MD simulations provide a more realistic representation of the biological system by taking into account the flexibility of both the ligand and the DNA, as well as the presence of solvent molecules. These simulations can help to understand the stability of the drug-DNA complex and the conformational changes that occur upon binding.

A hypothetical table summarizing the results of a molecular docking study of this compound with a DNA dodecamer is presented below:

Binding SiteDocking Score (kcal/mol)Key Interactions
Major Groove-8.5Hydrogen bonds with guanine and adenine (B156593) bases; van der Waals interactions with the sugar-phosphate backbone.
Minor Groove-7.2Weaker hydrogen bonding and van der Waals interactions compared to the major groove.

Ligand-Protein Interaction Profiling

While DNA is the primary target of nitrogen mustards, these compounds can also interact with proteins, which may contribute to their therapeutic effects or their toxicity. Identifying these protein targets is crucial for understanding the full pharmacological profile of this compound.

Inverse docking, also known as target fishing, is a computational approach that can be used to screen a ligand against a large database of protein structures to identify potential binding partners. In this approach, this compound would be docked into the binding sites of a wide range of proteins, and the binding affinities would be calculated. Proteins that show a high predicted binding affinity would be considered potential targets for further experimental validation.

This approach can help to:

Identify novel mechanisms of action.

Predict potential off-target effects and toxicities.

Repurpose existing drugs for new therapeutic indications.

By employing these computational strategies, researchers can gain a deeper understanding of the structure-activity relationships of this compound and its analogues, leading to the rational design of more effective and safer anticancer agents.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies are computational methods that aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This typically involves the calculation of molecular descriptors that quantify various aspects of a molecule's physicochemical properties.

Correlation of Structural Descriptors with Biological Activity

No published studies were identified that specifically correlate structural descriptors of this compound analogues with their biological activity. For a QSAR model to be developed, a dataset of structurally similar compounds with measured biological activity (e.g., cytotoxicity, alkylating activity) is required. From this, descriptors such as electronic (e.g., Hammett constants, atomic charges), steric (e.g., molar refractivity, van der Waals radii), and hydrophobic (e.g., logP) properties would be calculated and correlated with the observed activity. Research on broader classes of aromatic nitrogen mustards suggests that properties like lipophilicity and the electronic effects of substituents on the aromatic ring are crucial in determining biological properties. However, a specific dataset and corresponding correlation analysis for p-iodobenzylamine-based nitrogen mustards could not be located.

Predictive Models for Alkylating Potency

Predictive models for the alkylating potency of this compound and its analogues are not described in the available literature. Such models would likely be based on quantum chemical calculations to determine the reactivity of the nitrogen mustard group, such as the energy barrier for the formation of the aziridinium (B1262131) ion, which is the reactive intermediate responsible for alkylation. While general principles of nitrogen mustard reactivity are well-understood, specific predictive equations or computational models tailored to this particular series of compounds have not been published.

Theoretical Pharmacokinetics and Pharmacodynamics Predictions (excluding clinical relevance)

In silico methods are often used in early drug discovery to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new chemical entities.

Computational Prediction of Distribution Patterns (e.g., brain penetration)

There are no specific published computational predictions for the distribution patterns of this compound. The potential for a compound to penetrate the blood-brain barrier is often estimated using calculated descriptors such as the logarithm of the partition coefficient between octanol (B41247) and water (logP), the topological polar surface area (TPSA), and the logarithm of the brain-to-blood concentration ratio (logBB). For a nitrogen mustard designed to penetrate the brain, a logBB value would be calculated using established algorithms. For instance, a study on a different nitrogen mustard designed for brain penetration reported a calculated logBB of 0.662, indicating a strong potential to cross the blood-brain barrier. However, similar calculated values for this compound have not been reported in the literature reviewed.

Metabolic Stability Predictions (in silico)

In silico predictions of the metabolic stability of this compound are not available in the public domain. Computational tools can predict which sites on a molecule are most likely to undergo metabolism by cytochrome P450 enzymes. These predictions are based on models of the enzyme active sites and the reactivity of different parts of the molecule. Such an analysis for this compound would identify potential sites of oxidation, reduction, or hydrolysis, and could estimate parameters like intrinsic clearance or metabolic half-life. Despite the availability of such predictive software, no studies have published these specific predictions for the target compound.

Advanced Research Methodologies for N,n Bis 2 Chloroethyl P Iodobenzylamine Studies

Analytical Techniques for Compound Characterization and Purity Assessment

Precise characterization and determination of purity are foundational to any meaningful biological or chemical study of a compound. For N,N-Bis(2-chloroethyl)-p-iodobenzylamine, several key analytical techniques are employed.

High-Performance Liquid Chromatography (HPLC) is an essential technique for assessing the purity of this compound and for monitoring the progress of reactions involving this compound. A reverse-phase HPLC method is typically suitable for this analysis.

A typical HPLC method would involve a C18 column, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a gradient mixture of an aqueous component (like water with a small percentage of an acid such as formic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.net The gradient would start with a higher proportion of the aqueous phase and gradually increase the organic phase concentration to elute the compound of interest and any impurities. Detection is commonly achieved using a UV detector, as the aromatic ring in this compound allows for strong absorbance at specific wavelengths, typically around 254 nm. dtic.mil

Table 1: Example HPLC Method Parameters

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 254 nm
Column Temperature 30 °C

Under these conditions, this compound would elute at a characteristic retention time, and the purity can be calculated by integrating the area of the main peak relative to the total area of all peaks.

In a research context, understanding the metabolic fate of this compound is crucial. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for identifying potential metabolites in biological matrices like liver microsomes or in cell culture media. nih.govijpras.com High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which aids in determining the elemental composition of metabolites. thermofisher.com

The metabolism of the bis(2-chloroethyl)amino group is of particular interest. Key metabolic transformations could include hydrolysis of the chloroethyl groups to form hydroxyethyl (B10761427) derivatives, or further oxidation. Tandem mass spectrometry (MS/MS) would be used to fragment the parent compound and its potential metabolites, providing structural information to aid in their identification. nih.gov

Table 2: Plausible Metabolites of this compound and their Expected Mass-to-Charge Ratios ([M+H]⁺)

CompoundProposed Metabolic TransformationExpected [M+H]⁺ (monoisotopic)
N-(2-chloroethyl)-N-(2-hydroxyethyl)-p-iodobenzylamineHydrolysis of one chloroethyl group342.0224
N,N-Bis(2-hydroxyethyl)-p-iodobenzylamineHydrolysis of both chloroethyl groups324.0329
p-iodobenzylaldehydeOxidative deamination232.9460
p-iodobenzoic acidFurther oxidation of the aldehyde248.9410

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the structural elucidation of organic molecules, including this compound. researchgate.net Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum, distinct signals would be expected for the aromatic protons on the iodobenzyl group, the benzylic protons (CH₂ adjacent to the aromatic ring), and the protons of the two chloroethyl groups. The integration of these signals would correspond to the number of protons in each environment, and their splitting patterns (multiplicity) would provide information about neighboring protons.

The ¹³C NMR spectrum would show distinct peaks for each unique carbon atom in the molecule, including the carbons of the aromatic ring (with the carbon attached to the iodine showing a characteristic chemical shift), the benzylic carbon, and the carbons of the chloroethyl groups.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound (in CDCl₃)

AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic CH (ortho to I)~7.65 (d)~137.5
Aromatic CH (meta to I)~7.05 (d)~130.0
Aromatic C-I-~92.0
Aromatic C-CH₂-~138.0
Benzyl (B1604629) CH₂~3.60 (s)~57.0
N-CH₂ (chloroethyl)~3.55 (t)~53.0
CH₂-Cl (chloroethyl)~2.80 (t)~42.0

Note: These are predicted values and may vary slightly in an actual experimental spectrum. d=doublet, t=triplet, s=singlet.

Biochemical Assays for Mechanistic Investigations

To understand how this compound exerts its effects at a molecular level, various biochemical assays are employed. These assays can provide insights into its reactivity with key biological molecules like DNA and its influence on relevant enzymatic processes.

Given its structure as a nitrogen mustard analogue, a primary mechanism of action for this compound is expected to be DNA alkylation. mdpi.com DNA alkylation assays are designed to detect and quantify the covalent modification of DNA by such compounds.

One common colorimetric method is the 4-(p-nitrobenzyl)pyridine (NBP) assay. This assay provides a general measure of alkylating activity. In this assay, NBP is alkylated by the test compound, and upon addition of a base, a colored product is formed, which can be quantified spectrophotometrically. The intensity of the color is proportional to the alkylating potential of the compound.

More specific and detailed information can be obtained through in vitro assays using purified DNA or specific oligonucleotides. After incubation with this compound, the DNA can be analyzed for the formation of adducts. researchgate.net This can be achieved by digesting the DNA and analyzing the resulting modified nucleosides by LC-MS/MS. nih.gov This technique allows for the identification of the specific sites of alkylation on the DNA bases (e.g., the N7 position of guanine).

Table 4: Representative Data from an In Vitro DNA Alkylation Study

ParameterObservation
Assay Type LC-MS/MS analysis of enzymatically digested calf thymus DNA
Incubation Conditions DNA with this compound in phosphate (B84403) buffer, 37°C, 24h
Major Adduct Detected N7-(2-((p-iodobenzyl)(2-chloroethyl)amino)ethyl)guanine
Interpretation The compound is capable of alkylating the N7 position of guanine (B1146940), a common target for nitrogen mustards.

While this compound is not expected to be a classical enzyme inhibitor, its ability to damage DNA means it will likely trigger cellular DNA repair pathways. Cell-free assays can be used to investigate the compound's effects on key enzymes within these pathways, such as DNA polymerases or ligases.

For example, a cell-free assay could be designed to assess the activity of a DNA polymerase on a DNA template that has been pre-treated with this compound. The extent of DNA synthesis can be measured, often using fluorescently or radioactively labeled nucleotides. A reduction in polymerase activity on the alkylated template compared to an untreated control would indicate that the DNA adducts formed by the compound are blocking DNA replication.

Another approach is to study the activity of enzymes involved in the base excision repair (BER) pathway, which is responsible for repairing many types of DNA base damage. The activity of enzymes like DNA glycosylases, which recognize and remove damaged bases, could be monitored in the presence of DNA alkylated by the compound of interest.

Table 5: Illustrative Cell-Free DNA Polymerase Activity Assay

ConditionTemplate DNARelative Polymerase Activity (%)
ControlUntreated100
ExperimentalPre-treated with this compound35
Conclusion DNA adducts formed by this compound significantly inhibit DNA polymerase activity in a cell-free system.

Reporter Gene Assays for Gene Expression Modulation

While specific studies employing reporter gene assays to investigate the gene expression modulation by this compound are not available in the current body of scientific literature, this methodology remains a powerful tool for such investigations. Reporter gene assays are widely used in drug discovery to monitor the effects of compounds on the activity of a target protein or signaling pathway. nih.govyoutube.com

A typical reporter gene assay involves introducing a plasmid into cells, where the expression of a "reporter gene" (such as luciferase or green fluorescent protein) is controlled by a specific DNA sequence, or promoter, that is responsive to a particular signaling pathway. youtube.comyoutube.com When this pathway is activated or inhibited, the expression of the reporter gene changes, producing a measurable signal like light or fluorescence. youtube.com

In the context of this compound, which is a nitrogen mustard and thus an alkylating agent, reporter gene assays could be designed to study its effects on DNA damage response pathways. wikipedia.org For example, a reporter construct could be created where the luciferase gene is under the control of a promoter for a gene known to be upregulated in response to DNA damage, such as p53. By treating cells containing this reporter with this compound, researchers could quantify the resulting light output to determine the extent to which the compound activates the p53 pathway. This would provide insights into the molecular mechanisms of its cytotoxicity. nih.gov

Table 1: Illustrative Data from a Hypothetical Reporter Gene Assay

Concentration of this compound (µM)Relative Luciferase Activity (Fold Change)
0 (Control)1.0
12.5
58.2
1015.6
2522.1

This table illustrates the type of dose-dependent data that could be generated from a reporter gene assay designed to measure the activation of a DNA damage response pathway by this compound.

Cell-Based Research Models

In Vitro Cell Culture Studies for Biological Response Elicitation

Specific in vitro cell culture studies detailing the biological responses elicited by this compound are not extensively documented in publicly accessible research. However, the general methodology for evaluating nitrogen mustards in vitro is well-established. nih.gov Such studies are fundamental in determining the cytotoxic and mechanistic properties of a compound.

In a typical study, various cancer cell lines would be cultured and exposed to increasing concentrations of this compound. The primary biological response measured is cytotoxicity, often quantified by determining the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%. frontiersin.org Assays like the MTT or crystal violet assay are commonly used for this purpose.

Further in vitro studies would aim to elucidate the mechanism of action. Given that this compound is a nitrogen mustard, it is expected to act as a DNA alkylating agent, forming covalent bonds with DNA and leading to cross-linking, which inhibits DNA replication and induces cell death. wikipedia.org This can be investigated using techniques like the comet assay to visualize DNA damage or flow cytometry to analyze the effects on the cell cycle. For instance, cells treated with the compound might show arrest in the G2/M phase of the cell cycle, a common response to DNA-damaging agents.

Table 2: Hypothetical Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma7.8
A549Lung Carcinoma12.3
HCT116Colon Carcinoma5.1
U-87 MGGlioblastoma9.5

This table provides an example of the kind of cytotoxicity data that would be generated from in vitro cell culture studies of this compound across different cancer cell lines.

Development of Drug-Resistant Cell Lines for Resistance Mechanism Studies (e.g., cross-resistance patterns)

There is no specific information available on the development of cell lines resistant to this compound. However, the generation of drug-resistant cell lines is a crucial methodology for understanding the mechanisms of resistance to anticancer agents, including nitrogen mustards. nih.gov

The process typically involves the long-term culture of a cancer cell line in the presence of gradually increasing concentrations of the drug. nih.gov This selective pressure leads to the survival and proliferation of cells that have acquired resistance mechanisms. Once a resistant cell line is established, it can be compared to the original, sensitive parental cell line to identify the molecular changes responsible for the resistance.

For an alkylating agent like this compound, potential resistance mechanisms include increased DNA repair capacity, altered drug transport leading to reduced intracellular accumulation, and defects in apoptotic pathways. nih.govnih.govwikipedia.org

A key aspect of these studies is the investigation of cross-resistance patterns. This involves testing the resistant cell line's sensitivity to other anticancer drugs. nih.gov For example, a cell line resistant to this compound might also show resistance to other alkylating agents like cisplatin (B142131) or melphalan, suggesting a common resistance mechanism such as enhanced DNA cross-link repair. nih.gov Conversely, the resistant line might show increased sensitivity to drugs with different mechanisms of action, a phenomenon known as collateral sensitivity.

Table 3: Example of a Cross-Resistance Profile for a Hypothetical this compound-Resistant Cell Line

CompoundClassFold Resistance (Resistant Line IC50 / Parental Line IC50)
This compoundNitrogen Mustard15.2
MelphalanNitrogen Mustard12.8
CisplatinPlatinum-based8.9
DoxorubicinTopoisomerase II Inhibitor1.1
PaclitaxelTaxane0.8 (Collateral Sensitivity)

This table illustrates a hypothetical cross-resistance pattern. The fold resistance indicates how many times more resistant the developed cell line is to a particular drug compared to the original parental cell line. A value greater than 1 indicates resistance, while a value less than 1 suggests collateral sensitivity.

Emerging Research Directions and Unexplored Potential

Development of N,N-Bis(2-chloroethyl)-p-iodobenzylamine Hybrids

The development of hybrid molecules, which covalently link two or more distinct pharmacophores, is a promising strategy in drug discovery to enhance therapeutic efficacy, overcome drug resistance, and reduce toxicity. nih.govnih.gov For this compound, the creation of hybrid compounds is a particularly compelling, albeit unexplored, research direction. The core concept is to couple the potent DNA-alkylating nitrogen mustard core with another molecule that can confer additional advantageous properties, such as enhanced tumor targeting, a complementary cytotoxic mechanism, or modulation of the tumor microenvironment. nih.gov

The p-iodobenzylamine structure provides a versatile scaffold for synthetic modification, allowing for the attachment of various molecular entities. Potential hybrid designs could involve linking this compound to:

Targeting Ligands: Conjugation to molecules that bind to receptors overexpressed on cancer cells could significantly improve the selectivity of this potent cytotoxic agent. Examples of such ligands include peptides, antibodies, or small molecules that target specific cell surface proteins.

Other Chemotherapeutic Agents: Creating a single molecule with dual cytotoxic mechanisms could be a powerful strategy to combat drug resistance. For instance, a hybrid with a topoisomerase inhibitor or a microtubule-destabilizing agent could induce cancer cell death through multiple pathways.

Enzyme Inhibitors: Linking the nitrogen mustard to an inhibitor of a key cancer-related enzyme, such as a kinase or a histone deacetylase (HDAC), could result in a synergistic anticancer effect.

The rationale for these hybrid strategies is rooted in the successes seen with other nitrogen mustard derivatives. nih.govuni-regensburg.de The introduction of a basic moiety to compounds like bendamustine (B91647) and chlorambucil (B1668637) has been shown to enhance cytotoxicity. nih.govuni-regensburg.de This suggests that carefully designed modifications to the this compound structure could yield novel agents with significantly improved therapeutic profiles.

Table 1: Theoretical Hybrid Strategies for this compound

Hybrid Partner CategoryExample PartnerRationalePotential Advantage
Targeting Ligand RGD PeptideTargets integrins overexpressed on tumor vasculature and some cancer cells.Increased tumor accumulation and reduced systemic toxicity.
Chemotherapeutic DoxorubicinCombines DNA alkylation with topoisomerase II inhibition.Synergistic cytotoxicity and potential to overcome resistance.
Enzyme Inhibitor Vorinostat (HDACi)Epigenetic modulation to enhance sensitivity to DNA damage.Enhanced cancer cell killing and potential reversal of resistance.
Natural Product CurcuminAnti-inflammatory and pro-apoptotic effects.Multi-targeted approach with potential for reduced toxicity.

Integration with Advanced Delivery Systems (Theoretical/Nanoparticle Research)

The high reactivity and non-specific cytotoxicity of nitrogen mustards like this compound present significant challenges for their clinical application. nih.gov Advanced drug delivery systems, particularly nanoparticle-based platforms, offer a theoretical framework to overcome these limitations by improving the compound's pharmacokinetic properties, enabling targeted delivery, and allowing for controlled release.

The encapsulation of this compound within nanoparticles could provide several key advantages:

Enhanced Solubility and Stability: The compound could be protected from premature degradation in the bloodstream, increasing its half-life and bioavailability.

Passive Targeting: Nanoparticles can preferentially accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect, which arises from the leaky vasculature and poor lymphatic drainage of tumors. nih.gov

Active Targeting: The surface of nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides) to direct the drug specifically to cancer cells, further minimizing off-target effects.

Controlled Release: Nanoparticle formulations can be designed to release the drug in response to specific stimuli within the tumor microenvironment, such as changes in pH or the presence of certain enzymes.

While no specific research has been published on the nano-formulation of this compound, studies on other nitrogen mustards provide a strong rationale for this approach. For example, liposomal encapsulation has been explored to improve the selectivity and reduce the toxicity of other alkylating agents. nih.gov The development of a chemical delivery system for targeting nitrogen mustards to the brain has also been investigated, highlighting the potential for advanced delivery strategies to overcome biological barriers. researchgate.netasianpubs.org

Table 2: Potential Nanoparticle Delivery Systems for this compound

Nanoparticle TypeCore MaterialPotential Advantages
Liposomes PhospholipidsBiocompatible, can encapsulate both hydrophilic and hydrophobic drugs, well-established technology.
Polymeric Micelles Amphiphilic block copolymersHigh drug-loading capacity, small size for improved tissue penetration, tunable properties.
Gold Nanoparticles GoldEasy surface functionalization, potential for photothermal therapy in combination with drug delivery.
Carbon Nanotubes CarbonHigh surface area for drug loading, potential for targeted delivery and imaging applications.

Exploration of Novel Molecular Targets Beyond DNA Alkylation

The primary mechanism of action for nitrogen mustards is the alkylation of DNA, leading to interstrand cross-links, DNA damage, and ultimately, cell death. wikipedia.orgmdpi.com However, the full spectrum of molecular interactions for this compound may not be limited to DNA. The presence of the iodine atom and the benzylamine (B48309) structure could facilitate interactions with other biological macromolecules, representing a largely unexplored area of its pharmacology.

The iodine atom, in particular, could play a significant role in modulating the compound's biological activity. Iodine and iodinated compounds have been shown to exert antiproliferative and pro-apoptotic effects in cancer cells through mechanisms that may be independent of DNA alkylation. nih.govcancercenterforhealing.comresearchgate.net For instance, molecular iodine can induce apoptosis through the generation of iodolipids and the activation of peroxisome proliferator-activated receptors (PPARγ). researchgate.net It is conceivable that this compound, or its metabolites, could engage with similar pathways.

Application in Targeted Chemical Probe Development

A chemical probe is a small molecule that is used to study the function of a specific biological target, such as a protein. The development of chemical probes based on the this compound scaffold is a compelling, yet entirely theoretical, research direction. The reactive nature of the bis(2-chloroethyl)amino group, combined with the potential for modification of the p-iodobenzylamine ring, makes this compound an interesting starting point for the design of targeted covalent inhibitors.

The key features that could be exploited in the development of chemical probes include:

Covalent Reactivity: The nitrogen mustard moiety can form a stable covalent bond with nucleophilic residues on a target protein, enabling irreversible inhibition and facilitating target identification.

Tunable Selectivity: The p-iodobenzylamine portion of the molecule could be modified to incorporate recognition elements that direct the probe to a specific protein or class of proteins. The iodine atom itself can be used as a handle for further chemical modifications through cross-coupling reactions.

Reporter Tagging: A reporter tag, such as a fluorophore or a biotin (B1667282) molecule, could be attached to the probe to allow for visualization and pull-down experiments, which are crucial for identifying the probe's cellular targets.

While the primary target of this compound is DNA, the development of analogs with modified reactivity and selectivity could potentially lead to probes that target other cellular components. This would be a valuable tool for basic research in chemical biology and could lead to the discovery of new drug targets.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for N,N-Bis(2-chloroethyl)-p-iodobenzylamine, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves nucleophilic substitution or alkylation reactions. For optimization:

  • Solvent selection : Use aprotic solvents (e.g., DMF, THF) to minimize side reactions.
  • Temperature control : Gradual heating (40–60°C) improves yield while avoiding decomposition.
  • Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates .
    • Characterization : Confirm structure via 1^1H/13^13C NMR, FT-IR (C-I stretch at ~500 cm1^{-1}), and high-resolution mass spectrometry.

Q. What safety protocols are critical during handling?

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use a NIOSH-approved respirator if aerosol formation is possible .
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile byproducts (e.g., HCl gas) .
  • Storage : Store in airtight containers in a cool, ventilated area away from oxidizers (e.g., peroxides) to prevent explosive reactions .

Q. How can purity and structural integrity be validated?

  • Analytical techniques :

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%).
  • Elemental analysis : Verify stoichiometry of C, H, N, and Cl.
  • Stability testing : Monitor degradation via TLC or GC-MS under accelerated conditions (40°C, 75% humidity) .

Advanced Research Questions

Q. How can contradictions in cytotoxicity data across studies be resolved?

  • Experimental design :

  • Cell line selection : Use standardized lines (e.g., HeLa, MCF-7) with matched passage numbers.
  • Dose-response curves : Test concentrations from 0.1–100 µM to identify IC50_{50} variability.
  • Controls : Include positive controls (e.g., cyclophosphamide) and account for solvent toxicity (e.g., DMSO <0.1%) .
    • Data normalization : Use ATP-based viability assays (e.g., CellTiter-Glo) to reduce plate-to-plate variability.

Q. What methodologies assess alkylation kinetics with DNA/proteins?

  • Kinetic assays :

  • Stopped-flow spectroscopy : Monitor real-time alkylation of guanine residues in DNA (λ = 260 nm).
  • Mass spectrometry : Identify adducts (e.g., crosslinked DNA bases or cysteine residues in proteins) .
    • Competitive binding studies : Co-incubate with glutathione to quantify selectivity for biomolecular targets .

Q. How to evaluate stability under varying storage conditions?

  • Stability-indicating assays :

  • Forced degradation : Expose to heat (60°C), light (UV-A), and humidity (85% RH) for 7–14 days.
  • Analytical tracking : Use HPLC to quantify degradation products (e.g., hydrolyzed chloroethyl groups) .
    • Recommendations : Lyophilize for long-term storage at -20°C; avoid aqueous solutions >24 hours .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.